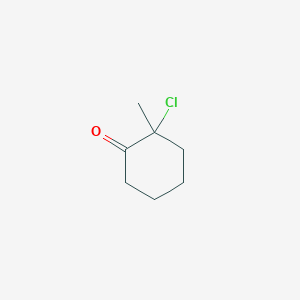

2-Chloro-2-methylcyclohexanone

説明

Significance of α-Haloketones as Versatile Synthons

α-Haloketones are a class of organic compounds characterized by a halogen atom attached to the carbon atom adjacent to a carbonyl group. This unique structural arrangement, featuring two adjacent electrophilic centers (the α-carbon and the carbonyl carbon), renders them highly reactive and thus, extremely valuable as building blocks in organic synthesis. mdpi.comresearchgate.net Their utility is demonstrated in the construction of complex molecules, including a wide variety of nitrogen-, sulfur-, and oxygen-containing heterocycles, some of which exhibit significant biological activity. mdpi.comnih.gov Furthermore, α-haloketones are key precursors in the synthesis of several blockbuster pharmaceutical compounds. mdpi.comresearchgate.net The enhanced reactivity of the carbon-halogen bond, due to the inductive effect of the neighboring carbonyl group, facilitates nucleophilic substitution and other transformations, making them indispensable synthons for medicinal chemists and researchers. nih.govbeilstein-journals.org

Historical Context of Halogenated Ketone Research and Reactivity

The study of halogenated ketones has a rich history, with early research focusing on their synthesis and characteristic reactions. The direct halogenation of ketones, a common method for preparing α-haloketones, has been known for decades. mdpi.com Seminal work in the field includes investigations into the kinetics of base-catalyzed halogenation, which provided crucial insights into the reaction mechanisms, notably the involvement of enol or enolate intermediates. royalsocietypublishing.orglibretexts.org These early studies established that the rate of halogenation is often independent of the halogen concentration, a key finding that supported the theory of a rate-determining enolization step. libretexts.org Over the years, numerous methods have been developed to improve the synthesis of α-haloketones, focusing on greater efficiency, selectivity, and the use of greener reagents. mdpi.comorganic-chemistry.org

Structure

3D Structure

特性

IUPAC Name |

2-chloro-2-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c1-7(8)5-3-2-4-6(7)9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRWHLQDVSLCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10409-46-8 | |

| Record name | Cyclohexanone, 2-chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010409468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC409229 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Strategies for 2 Chloro 2 Methylcyclohexanone

Regioselective Halogenation Approaches

The regioselectivity of halogenation on unsymmetrical ketones like 2-methylcyclohexanone (B44802) is a critical aspect of its synthesis. The position of chlorination, whether at the more substituted C2 position or the less substituted C6 position, is influenced by the reaction conditions and the reagents employed.

Direct Chlorination of 2-Methylcyclohexanone and Product Distribution

Direct chlorination of 2-methylcyclohexanone typically results in a mixture of isomeric products, namely 2-chloro-2-methylcyclohexanone and 6-chloro-2-methylcyclohexanone. orgsyn.org The distribution of these products is contingent on the reaction conditions. Under acidic conditions, the reaction proceeds through an enol intermediate. The formation of the more stable, more substituted enol is favored, leading to the preferential formation of the 2-chloro isomer. stackexchange.comchemistrysteps.com Conversely, under basic conditions, the reaction proceeds via an enolate intermediate, where the kinetically favored enolate is the one with the proton removed from the less sterically hindered C6 position, which can lead to the 6-chloro product. stackexchange.com However, the direct use of chlorine gas can be challenging to control and may lead to polychlorinated byproducts. nih.gov

Optimized Reagent Systems for Monochlorination (e.g., Sulfuryl Chloride)

To achieve a higher yield of the desired this compound, optimized reagent systems are employed. Sulfuryl chloride (SO2Cl2) in an inert solvent like carbon tetrachloride has been demonstrated to be a highly effective method for the selective monochlorination of 2-methylcyclohexanone at the C2 position, affording the product in good yields (83-85%). orgsyn.orgcdnsciencepub.com This method is often preferred over direct chlorination due to its selectivity and cleaner reaction profile. orgsyn.org The reaction is typically conducted at room temperature and is slightly exothermic. orgsyn.org While sulfuryl chloride is a widely used reagent for α-chlorination, its application in a one-pot chlorination-elimination sequence is a more recent development. researchgate.net

Table 1: Comparison of Chlorination Methods for 2-Methylcyclohexanone

| Method | Reagent | Typical Yield of this compound | Key Features |

| Direct Chlorination | Cl2 | Variable, mixture of isomers | Less selective, potential for over-halogenation. orgsyn.orgnih.gov |

| Optimized Monochlorination | SO2Cl2 in CCl4 | 83-85% | High selectivity for the 2-chloro isomer. orgsyn.orgcdnsciencepub.com |

Enolate-Mediated Halogenation for Positional Control (e.g., p-Toluenesulfonyl Chloride/LDA)

For precise positional control during halogenation, enolate-mediated strategies are employed. The generation of a specific enolate under kinetically or thermodynamically controlled conditions allows for the regioselective introduction of a halogen. thieme-connect.de The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate, which for 2-methylcyclohexanone would be the less substituted enolate. stackexchange.comthieme-connect.de Subsequent quenching with an electrophilic chlorine source can then introduce the chlorine atom at the desired position. While this method offers excellent control, the use of strong bases and cryogenic temperatures can be a practical limitation. Alkyl toluenesulfonates are also effective reagents for the alkylation of metal enolates. thieme-connect.de

Stereocontrolled Halogenation Methodologies

Achieving stereocontrol during the halogenation of ketones is a more complex challenge. For cyclic ketones, the stereochemical outcome of halogenation can be influenced by the conformation of the enol or enolate intermediate and the direction of electrophilic attack. While not extensively detailed for this compound specifically, general principles of stereocontrolled halogenation involve the use of chiral auxiliaries or catalysts to induce facial selectivity in the enol or enolate. For instance, α-bromo ketones can be synthesized from their corresponding enolates, and the stereochemistry can be influenced by the reaction conditions. libretexts.org

Advanced Synthetic Routes

Beyond traditional halogenation methods, advanced synthetic routes offer alternative and often more controlled approaches to α-haloketones like this compound.

Enol Borinate Intermediates in α-Haloketone Construction

A regiospecific method for the synthesis of α-haloketones involves the use of enol borinates. These intermediates can be generated from the reaction of organoboranes with α-diazocarbonyl compounds. The subsequent reaction of the enol borinate with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), provides the corresponding α-haloketone with high regioselectivity. cdnsciencepub.com This method is significant because it avoids the ambiguity often associated with the direct halogenation of ketones, where mixtures of isomers can be formed. cdnsciencepub.com The reaction proceeds under anhydrous conditions to prevent hydrolysis of the sensitive enol borinate intermediate. cdnsciencepub.com

Chemoselective Approaches for Substituted α-Haloketones (e.g., Halomethyllithium Carbenoids with Weinreb Amides)

The synthesis of α-haloketones, a crucial class of building blocks in organic chemistry, can be effectively achieved through the chemoselective addition of halomethyllithium carbenoids to Weinreb amides. organic-chemistry.orgacs.orgresearchgate.net This method offers a significant advantage over the use of more traditional acylating agents like esters, as it minimizes the common issue of over-addition to form carbinols. organic-chemistry.org

The exceptional stability of the tetrahedral intermediate formed from the reaction of an organometallic reagent with a Weinreb amide is central to this methodology. organic-chemistry.orgwikipedia.org This stability is attributed to the chelating effect of the N-methoxy-N-methylamide group, which prevents the collapse of the intermediate and a second addition of the nucleophile. organic-chemistry.orgwikipedia.org The reaction is typically carried out at low temperatures, such as -78°C, to further ensure the stability of the intermediate. organic-chemistry.orgacs.orgresearchgate.net

Table 1: Synthesis of α,β-Unsaturated α'-Haloketones using Weinreb Amides

| Entry | Weinreb Amide Substrate | Dihalomethane | Product | Yield (%) |

| 1 | N-methoxy-N-methylcinnamamide | CH₂Cl₂ | 1-chloro-4-phenylbut-3-en-2-one | 92 |

| 2 | N-methoxy-N-methylfuran-2-carboxamide | CH₂Cl₂ | 1-chloro-2-(furan-2-yl)ethan-1-one | 85 |

| 3 | N-methoxy-N-methyl-4-nitrobenzamide | CH₂Cl₂ | 2-chloro-1-(4-nitrophenyl)ethan-1-one | 96 |

Data sourced from a study on the chemoselective addition of halomethyllithium carbenoids to Weinreb amides. organic-chemistry.org

Photoelectrocatalytic C-H Halogenation Studies

Recent advancements in photochemistry have opened new avenues for the direct C-H functionalization of organic molecules, including the chlorination of ketones. Photoelectrocatalytic methods offer a greener and more selective alternative to traditional halogenation techniques, which often require harsh reagents and produce significant waste.

One promising approach involves the use of xanthene dyes as photosensitizers under visible light irradiation. These dyes can effectively absorb light and initiate a radical chain reaction, leading to the selective chlorination of C-H bonds. Research has shown that the visible-light-induced halogenation of 2-methylcyclohexanone can proceed with high conversion yields, suggesting a direct pathway to this compound. The proposed mechanism involves the formation of a chlorine radical, which then abstracts a hydrogen atom from the tertiary carbon of 2-methylcyclohexanone, followed by reaction with a chlorine source.

Another area of investigation is the use of semiconductor photoelectrodes, such as TiO₂, to mediate C-H halogenation. unesp.br In these systems, the photoelectrode generates chlorine radicals from chloride ions in the electrolyte upon illumination. unesp.br These radicals can then react with a substrate like cyclohexane (B81311) to produce the corresponding chlorinated product. unesp.br While direct application to 2-methylcyclohexanone is not extensively documented, the principle holds promise for the synthesis of this compound under mild, electrochemically controlled conditions.

Table 2: Photoelectrochemical C-H Chlorination of Cyclohexane

| Entry | Electrode | Electrolyte | Current Density | Faradaic Efficiency (%) |

| 1 | Pt/IrOx | 1 M KCl | 200 mA/cm² | ~90 |

| 2 | Carbon | 1 M KCl | 12 mA/cm² | 81 |

| 3 | TiO₂ | Not specified | Not specified | Not specified |

Data compiled from studies on electrochemical and photoelectrochemical C-H halogenation. unesp.br

Decarboxylative Halogenation Pathways to α-Chloroketones

Decarboxylative halogenation represents a powerful strategy for the synthesis of α-chloroketones from readily available β-ketocarboxylic acids. organic-chemistry.orgrsc.org This transformation, often referred to as a Hunsdiecker-type reaction, involves the replacement of a carboxylic acid group with a halogen atom.

The synthesis of this compound via this pathway would necessitate the preparation of the corresponding β-ketocarboxylic acid precursor, namely 2-methyl-1-oxocyclohexane-2-carboxylic acid. This precursor can be synthesized through various established methods, such as the alkylation of the enolate of a β-keto ester followed by hydrolysis and decarboxylation of the ester group.

The decarboxylative chlorination reaction itself can be achieved using various reagents and conditions. A notable development is the use of organocatalysis to achieve enantioselective decarboxylative chlorination, affording chiral α-chloroketones with high enantiopurity. organic-chemistry.orgrsc.org This method typically employs a chiral amine catalyst in the presence of a chlorine source like N-chlorosuccinimide (NCS). acs.org Another approach involves silver-catalyzed decarboxylative chlorination, which proceeds under mild conditions and demonstrates broad functional group compatibility. nih.govsioc.ac.cn The reaction is believed to proceed through a single electron transfer mechanism involving a silver(I) catalyst. nih.govsioc.ac.cn

Table 3: Enantioselective Decarboxylative Chlorination of β-Ketocarboxylic Acids

| Entry | β-Ketocarboxylic Acid Substrate | Catalyst | Chlorine Source | Yield (%) | Enantiomeric Excess (%) |

| 1 | 2-oxo-1-phenylcyclopentane-1-carboxylic acid | Chiral Primary Amine | NCS | 95 | 98 |

| 2 | 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid | Chiral Primary Amine | NCS | 92 | 97 |

| 3 | 2-acetyl-5-oxocyclohexane-1-carboxylic acid | Chiral Primary Amine | NCS | 88 | 95 |

Data from studies on enantioselective decarboxylative chlorination. organic-chemistry.orgrsc.org

Reaction Mechanisms and Mechanistic Studies of 2 Chloro 2 Methylcyclohexanone

Nucleophilic Reactivity and Electrophilic Site Interactionsbenchchem.com

The presence of an electron-withdrawing chlorine atom on the α-carbon enhances the electrophilicity of the carbonyl carbon in 2-chloro-2-methylcyclohexanone, making it a prime target for nucleophilic attack. This inherent reactivity is central to its utility in organic synthesis. The molecule presents two primary electrophilic sites: the carbonyl carbon and the α-carbon bonded to the chlorine atom.

Nucleophilic Substitution Reactions (SN2 Pathways) and Stereochemical Considerations

This compound can undergo nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile. These reactions often proceed via an SN2 mechanism, which involves a backside attack by the nucleophile on the carbon atom bearing the chlorine. This mechanism leads to an inversion of stereochemistry at the reaction center.

However, the stereochemical outcome can be influenced by several factors, including the nature of the nucleophile, the solvent, and the specific reaction conditions. libretexts.org For instance, in reactions involving cyclic systems like cyclohexanes, the conformation of the ring plays a crucial role. For an E2 elimination to occur, which often competes with SN2 reactions, a trans-diaxial arrangement of the leaving group and a β-hydrogen is typically required. iitk.ac.inmsu.edu In the case of substituted cyclohexanes, this requirement can dictate the regioselectivity and stereoselectivity of the reaction. iitk.ac.inmsu.edu

If the reaction proceeds through an SN1 pathway, which involves the formation of a planar carbocation intermediate, a racemic mixture of products would be expected if the carbon were chiral. libretexts.org However, for this compound, the α-carbon is not a stereocenter. The stereochemistry of nucleophilic attack on the carbonyl group is also a significant consideration, with axial or equatorial attack leading to different diastereomeric products. Steric hindrance generally favors equatorial attack, while electronic factors can favor axial attack. researchgate.net

Reactivity with Oxygen, Nitrogen, and Sulfur Nucleophilesbenchchem.commsu.edu

This compound readily reacts with a variety of oxygen, nitrogen, and sulfur nucleophiles. msu.edu

Oxygen Nucleophiles: Reactions with oxygen nucleophiles, such as hydroxide (B78521) ions or alkoxides, can lead to substitution of the chlorine atom to form 2-hydroxy-2-methylcyclohexanone or 2-alkoxy-2-methylcyclohexanone, respectively. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) can lead to the formation of 2-methoxy-2-methylcyclohexanone. researchgate.net Under basic conditions, elimination reactions to form 2-methyl-2-cyclohexenone can also occur.

Nitrogen Nucleophiles: Nitrogen nucleophiles, such as amines and azides, can also displace the chlorine atom. msu.eduacs.org For instance, reaction with an amine can yield the corresponding 2-amino-2-methylcyclohexanone derivative. These reactions are often competitive with elimination, particularly with sterically hindered or strongly basic amines. msu.edu

Sulfur Nucleophiles: Sulfur nucleophiles, being generally good nucleophiles, react effectively with this compound. msu.edu For example, thiols and thiolates can displace the chlorine to form 2-(alkylthio)-2-methylcyclohexanone derivatives.

The table below summarizes the products of reactions with various nucleophiles.

| Nucleophile | Reagent Example | Product(s) | Reaction Type |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-2-methylcyclohexanone, 2-Methyl-2-cyclohexenone | Substitution/Elimination |

| Alkoxide | Sodium Methoxide (CH₃ONa) | 2-Methoxy-2-methylcyclohexanone | Substitution |

| Acetate | Potassium Acetate | 2-Acetoxy-2-methylcyclohexanone | Substitution gatech.edu |

| Fluoride | Potassium Fluoride | 2-Fluoro-2-methylcyclohexanone, 2-Methylcyclohexenone | Substitution/Elimination gatech.edu |

| Amine | Ammonia (B1221849) (NH₃) | 2-Amino-2-methylcyclohexanone | Substitution |

| Thiolate | Sodium Thiolate (RSNa) | 2-(Alkylthio)-2-methylcyclohexanone | Substitution |

Aldol (B89426) and Michael Reactions Facilitated by Enolate Intermediates

Under basic conditions, this compound can form an enolate intermediate by deprotonation at the α-carbon on the side of the ketone away from the chlorine atom. slideshare.net This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.

Aldol Reactions: The enolate can react with aldehydes or ketones in an aldol reaction to form β-hydroxy ketones. masterorganicchemistry.com For instance, the reaction of the enolate of this compound with benzaldehyde (B42025) would yield a mixed aldol product. libretexts.orgopenstax.org The regioselectivity of enolate formation is a key factor in determining the product of the aldol reaction. msu.edu

Michael Reactions: The enolate can also undergo a Michael reaction, which is a conjugate addition to an α,β-unsaturated carbonyl compound. cdnsciencepub.com This reaction is a valuable method for forming new carbon-carbon bonds. The regioselectivity of the Michael addition can be influenced by the specific reaction conditions and the nature of the enolate. cdnsciencepub.com

Rearrangement Reactions

In addition to substitution and elimination reactions, this compound can undergo several types of rearrangement reactions, often under specific conditions.

Favorskii Rearrangement Mechanisms and Scopemsu.edunsf.gov

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base. slideshare.net For this compound, treatment with a base like sodium hydroxide or sodium methoxide can lead to the formation of a cyclopropanone (B1606653) intermediate. slideshare.net This intermediate is then attacked by the base, leading to ring-opening and the formation of a ring-contracted carboxylic acid or ester. Specifically, this compound would be expected to yield a derivative of 1-methylcyclopentanecarboxylic acid. The mechanism is thought to involve the formation of an enolate, followed by intramolecular cyclization to the cyclopropanone. slideshare.net

Cationic Rearrangements Involving Neighboring Halogen Atoms

Under certain conditions, such as in the presence of a Lewis acid or under thermal conditions, this compound can undergo cationic rearrangements. researchgate.net These rearrangements can be initiated by the departure of the chloride ion, forming an α-ketocarbonium ion. This carbocation can then undergo a 1,2-shift of an adjacent alkyl group or hydride. msu.edu The presence of the neighboring halogen can influence the stability and reactivity of the carbocation intermediate, potentially through the formation of a halonium ion. msu.edu

Thermal and Acid-Catalyzed Rearrangements of α-Chloro Epoxide Precursors

The rearrangement of α-chloro epoxides serves as a key pathway to α-chloro ketones like this compound. These reactions, which can be initiated by heat or acid catalysis, involve the opening of the epoxide ring followed by a rearrangement. The parallels between the acid-catalyzed reactions of epoxides and the pinacol (B44631) rearrangement are notable. researchgate.net While epoxides are generally stable under basic conditions, they react readily with acids. researchgate.net

In a related synthetic context, the reaction of 2-methylcyclohexene oxide with chromyl chloride can yield this compound. This process involves an electrophilic ring-opening of the epoxide by chromyl chloride, leading to a chlorinated carbocation intermediate. Subsequent rearrangement and oxidation produce the target α-chloro ketone. It is important to note that competing reaction pathways can also generate aldehydes or enones as byproducts.

A study on the rearrangements of 1-chloro-cis- and -trans-4-methylcyclohexene oxide highlights the stereospecific nature of chlorine migration in these systems, providing insight into the mechanistic details of such transformations. acs.org

Reduction Chemistry

The reduction of this compound can proceed through various pathways, leading to dehalogenated products or intermediates for further reactions.

Reductive Dehalogenation Pathways and Enolate Formation

Reductive dehalogenation of α-halo ketones is a common transformation. For instance, the reaction of this compound with pentacarbonylmanganese hydride ((CO)₅MnH) in acetonitrile (B52724) results in the formation of 2-methylcyclohexanone (B44802) in high yield. nsf.gov This reaction demonstrates a straightforward removal of the chlorine atom.

The formation of enolates from 2-methylcyclohexanone, the dehalogenated product, is a critical step in many synthetic applications. The regioselectivity of enolate formation (i.e., the formation of the more or less substituted enolate) can be controlled by the reaction conditions. gatech.edu The subsequent alkylation of these lithium enolates often reflects the initial composition of the enolate mixture. gatech.edu

The reduction of α,β-unsaturated cyclohexenones with lithium in liquid ammonia is a well-established method for generating specific lithium enolates. gatech.edu These enolates can then be trapped with electrophiles in a highly regioselective manner. gatech.edu

Formation of 2-Oxyallyl Metal Complexes and Cycloaddition Reactions (e.g., [4+3], [3+2])

The reaction of α,α'-dihalo ketones with diiron nonacarbonyl (Fe₂(CO)₉) is a standard procedure for generating oxyallyl cation intermediates, which can then participate in cycloaddition reactions. thieme-connect.de These reactions are valuable for constructing seven-membered rings through [4+3] cycloadditions and five-membered rings via [3+2] cycloadditions. thieme-connect.denih.gov

While the precise structure of the intermediate generated in situ is still a subject of investigation, it is believed to involve an organometallic allyl cation with an O-Fe σ-bond. thieme-connect.de The (3+2) cycloaddition of oxyallyl cations is a stepwise process, initiated by the electrophilic attack of the oxyallyl cation on the 2π partner to form a zwitterionic intermediate. nih.gov This pathway allows for the construction of both carbocycles and oxacyclic compounds. nih.gov

Elimination Reactions

Elimination reactions of this compound are governed by stereochemical and regiochemical principles that dictate the structure of the resulting alkenes.

E2 Elimination Stereochemical Requirements (Anti-periplanar Geometry)

The bimolecular elimination (E2) reaction has a strict stereochemical requirement for an anti-periplanar arrangement of the departing hydrogen and leaving group. iitk.ac.inpatnawomenscollege.in In cyclohexane (B81311) systems, this translates to a trans-diaxial arrangement of the hydrogen and the chlorine atom. patnawomenscollege.inlibretexts.org This requirement has significant consequences for the reactivity of substituted cyclohexanes. iitk.ac.inpatnawomenscollege.in The molecule must adopt a conformation where both the β-hydrogen and the chlorine atom are in axial positions for the E2 elimination to occur. patnawomenscollege.in This often means the reaction proceeds through a less stable conformer. iitk.ac.inpatnawomenscollege.in

The transition state of an E2 reaction involves the coplanar alignment of four atoms: the hydrogen, the two carbons of the forming double bond, and the leaving group. patnawomenscollege.in The anti-periplanar geometry is favored as it allows the reaction to proceed from a lower energy staggered conformation and minimizes steric interactions between the incoming base and the leaving group. iitk.ac.inpatnawomenscollege.in

Regioselectivity in E2 Eliminations (Zaitsev vs. Hofmann Product Control)

The regioselectivity of E2 eliminations in substituted cyclohexanes is a balance between the Zaitsev rule, which predicts the formation of the more substituted (and generally more stable) alkene, and the stereochemical requirement for a trans-diaxial arrangement. amazonaws.comlibretexts.org

In cases where multiple β-hydrogens are available for elimination, the product distribution depends on which of these hydrogens can achieve an anti-periplanar relationship with the leaving group. For example, in the cis-isomer of 1-chloro-2-methylcyclohexane, where the chlorine can readily occupy an axial position, elimination leads to the Zaitsev product, 1-methylcyclohexene. libretexts.orglibretexts.orgmsu.edu However, in the trans-isomer, the more stable conformation has both the chlorine and the methyl group in equatorial positions. libretexts.orglibretexts.orgmsu.edu For elimination to occur, the ring must flip to a less stable conformation where the chlorine is axial. In this conformation, only one β-hydrogen is in a trans-diaxial position, leading to the formation of the less substituted Hofmann product, 3-methylcyclohexene. libretexts.orglibretexts.orgmsu.edu This demonstrates that the stereochemical constraints of the E2 reaction can override the thermodynamic preference for the Zaitsev product. amazonaws.com

The choice of base can also influence the regioselectivity. Strong, sterically hindered bases tend to favor the formation of the Hofmann product by abstracting the more sterically accessible proton.

Stereochemistry and Conformational Analysis of 2 Chloro 2 Methylcyclohexanone

Cyclohexane (B81311) Ring Conformations and Energy Minima

The cyclohexane ring is not planar but exists in various puckered conformations to relieve angle strain. libretexts.org The most stable of these are the chair and twist-boat conformations. For monosubstituted cyclohexanes, the equatorial position is generally favored for the substituent to minimize steric interactions. libretexts.org

Chair Conformation Isomers and Relative Stability

2-Chloro-2-methylcyclohexanone can exist in two primary chair conformations that are in equilibrium through a process of ring flipping. In one conformation, the chloro group is in an axial position and the methyl group is equatorial, while in the other, the methyl group is axial and the chloro group is equatorial. The relative stability of these two conformers is dictated by the steric bulk of the substituents and the resulting non-bonded interactions. libretexts.orglibretexts.org

Generally, a substituent in the equatorial position is more stable than in the axial position due to reduced steric hindrance. scispace.com The energy difference between the axial and equatorial conformations is known as the A-value. For a methyl group, the A-value is approximately 1.7 kcal/mol, favoring the equatorial position. libretexts.orgchemistrysteps.com For a chlorine atom, the A-value is smaller, around 0.5 kcal/mol, also favoring the equatorial position. libretexts.org

In the case of this compound, the conformation with the larger methyl group in the equatorial position and the smaller chlorine atom in the axial position is generally considered to be the more stable of the two chair conformers. libretexts.orglibretexts.org This is because the steric strain from an axial methyl group is greater than that from an axial chlorine atom.

| Substituent | A-value (kcal/mol) | Favored Position |

| Methyl (-CH3) | ~1.7 libretexts.orgchemistrysteps.com | Equatorial |

| Chlorine (-Cl) | ~0.5 libretexts.org | Equatorial |

1,3-Diaxial Interactions and Steric Strain Analysis

The primary source of steric strain in the axial conformation is the 1,3-diaxial interactions. These are repulsive forces between an axial substituent and the axial hydrogen atoms on the same side of the ring, specifically at the C3 and C5 positions relative to the substituent at C1. scispace.comlibretexts.org

Diastereomerism and Enantiomerism in Substituted Cyclohexanones

The presence of a chiral center at the C2 position, which is substituted with four different groups (a chlorine atom, a methyl group, the C1 carbonyl carbon, and the C3 methylene (B1212753) carbon), means that this compound is a chiral molecule and can exist as a pair of enantiomers. reddit.com

Stereoisomeric Forms of this compound and Their Interconversion

This compound exists as a pair of enantiomers: (R)-2-chloro-2-methylcyclohexanone and (S)-2-chloro-2-methylcyclohexanone. These are non-superimposable mirror images of each other. masterorganicchemistry.comnptel.ac.in Each of these enantiomers, in turn, exists as an equilibrium mixture of the two chair conformations discussed previously. The interconversion between the two chair forms of a single enantiomer occurs rapidly at room temperature through ring flipping. This conformational change does not alter the absolute configuration (R or S) of the chiral center. uky.edu

The relationship between the conformers of the two different enantiomers is that of diastereomers. For instance, the chair conformer of the (R)-enantiomer with an axial chlorine is a diastereomer to the chair conformer of the (S)-enantiomer with an axial chlorine.

Configurational Assignments (Cis/Trans, R/S Nomenclature)

Since both substituents are on the same carbon atom (C2), the terms cis and trans are not applicable to this compound itself. These descriptors are used for disubstituted cyclohexanes where the substituents are on different carbons. unacademy.comscribd.com

The absolute configuration of the chiral center (C2) is designated using the Cahn-Ingold-Prelog (CIP) priority rules. ubc.ca The four groups attached to C2 are assigned priorities based on atomic number. For this compound, the priority order is: -Cl > -C(=O)CH2- (part of the ring) > -CH2- (part of the ring) > -CH3. Based on the spatial arrangement of these groups, the stereocenter is assigned as either (R) or (S).

| Priority | Group |

| 1 | -Cl |

| 2 | -C(=O)CH2- |

| 3 | -CH2- |

| 4 | -CH3 |

Conformational Dynamics and Equilibrium Studies

The conformational equilibrium of substituted cyclohexanones, including 2-halocyclohexanones, has been a subject of extensive study using various experimental and theoretical methods. researchgate.netconicet.gov.ar Techniques such as nuclear magnetic resonance (NMR) spectroscopy, particularly the measurement of coupling constants, and infrared (IR) spectroscopy are powerful tools for determining the relative populations of different conformers in solution. researchgate.netresearchgate.net

For simple 2-chlorocyclohexanone, studies have shown that the conformational equilibrium is solvent-dependent. In nonpolar solvents, the axial conformer can be significantly populated, while in polar solvents, the equatorial conformer is favored. researchgate.netresearchgate.net In the case of this compound, the presence of the additional methyl group introduces further steric factors that influence this equilibrium. Computational studies using methods like density functional theory (DFT) and ab initio calculations can provide valuable insights into the relative energies of the different conformations and the energy barriers for their interconversion. conicet.gov.ar These theoretical approaches complement experimental data and help in building a comprehensive understanding of the conformational landscape of the molecule.

Ring Inversion Barriers and Free Energy Profiles

The cyclohexane ring is not static but undergoes a rapid "ring flip" between two chair conformations. The energy required to overcome the transition states in this process is known as the ring inversion barrier. For unsubstituted cyclohexanone (B45756), this barrier is relatively low (less than 5 kcal/mol) rsc.org.

The increase in the energy barrier is due to the strain encountered in the transition states of the ring-flipping process (such as the half-chair and boat conformations). During inversion, the substituents are forced into eclipsing or near-eclipsing arrangements, leading to substantial torsional and steric strain, which must be overcome. The free energy profile of the inversion process for this compound would thus show two energy minima corresponding to the chair conformers, separated by high-energy transition states.

Influence of Solvent Polarity on Conformational Equilibria

In this compound, the chlorine atom can occupy either an axial or an equatorial position. The relative stability of these two conformers, and thus the position of the conformational equilibrium, is strongly influenced by the surrounding environment, particularly the polarity of the solvent nih.gov.

While direct studies on this compound are limited, extensive research on the closely related 2-chlorocyclohexanone provides a clear model for this phenomenon. In non-polar solvents, the conformer with the axial chlorine atom is generally more stable. This preference is attributed to the minimization of dipole-dipole repulsion between the carbon-chlorine (C-Cl) and carbon-oxygen (C=O) bonds. In the axial conformation, these dipoles are further apart.

Conversely, as the polarity of the solvent increases, the conformer with the equatorial chlorine atom becomes progressively more stabilized and can become the major species in highly polar solvents like dimethyl sulfoxide (B87167) (DMSO) nih.gov. Polar solvents can effectively solvate and stabilize the larger dipole moment of the equatorial conformer, shifting the equilibrium in its favor. The addition of the 2-methyl group in this compound introduces additional steric factors, such as 1,3-diaxial interactions, that also influence the equilibrium. However, the fundamental trend of favoring the equatorial conformer in more polar solvents is expected to persist.

| Solvent | Dielectric Constant (ε) | % Equatorial Conformer (for 2-chlorocyclohexanone) |

|---|---|---|

| n-Pentane | 1.8 | 35% |

| Carbon Tetrachloride (CCl₄) | 2.2 | 40% |

| Chloroform (CHCl₃) | 4.8 | 63% |

| Acetonitrile (B52724) (CH₃CN) | 37.5 | 84% |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 87% |

Data derived from studies on 2-chlorocyclohexanone, serving as an analogue.

Asymmetric Induction in Reactions Involving this compound and Related Systems

Creating the chiral center in this compound with a specific three-dimensional arrangement (enantioselectivity) is a significant synthetic challenge. Asymmetric induction refers to the use of a chiral feature in a reactant or catalyst to control the formation of a new stereocenter youtube.com. Most strategies focus on the enantioselective synthesis of its precursor, 2-methylcyclohexanone (B44802), which is then chlorinated.

Enantioselective Synthesis Strategies

The primary method for producing chiral 2-methylcyclohexanone is the asymmetric α-alkylation of cyclohexanone. This is not a simple, direct alkylation but one mediated by chiral molecules to ensure one enantiomer is preferentially formed nih.gov.

A dominant strategy involves the use of chiral auxiliaries . In this approach, achiral cyclohexanone is first reacted with a chiral amine to form a chiral enamine or imine acs.orgacs.org. This new, chiral molecule has a built-in stereochemical preference. The enamine is then deprotonated to form a metalloenamine, which is subsequently alkylated with a methylating agent (e.g., methyl iodide). The chiral auxiliary directs the approach of the methyl group to one face of the enamine, leading to the preferential formation of one diastereomer. Finally, hydrolysis removes the chiral auxiliary, yielding the enantiomerically enriched (S)- or (R)-2-methylcyclohexanone scispace.comcdnsciencepub.com.

Other modern strategies include:

Dynamic Kinetic Resolution : This method can be used on α-substituted cyclohexanones where a chiral catalyst promotes the rapid interconversion of the ketone's enantiomers while simultaneously facilitating a reaction that selectively consumes one enantiomer, leading to a high yield of a single chiral product researchgate.net.

Catalytic Asymmetric Protonation : This involves generating an achiral enolate and then using a chiral Brønsted acid to protonate it, creating the chiral center with high enantioselectivity.

Role of Chiral Catalysts and Auxiliaries in Stereocontrol

The success of the strategies described above hinges on the effectiveness of the chiral catalyst or auxiliary used to control the stereochemical outcome.

Chiral Auxiliaries : These are chiral molecules that are temporarily incorporated into the substrate. uwindsor.ca Common and effective auxiliaries for the asymmetric alkylation of cyclohexanone are derived from readily available chiral sources like amino acids. Examples include derivatives of (S)-proline, (S)-valine, and (S)-tert-leucinol acs.orgthieme-connect.com. Polymer-supported auxiliaries have also been developed, which offer the advantage of easy removal and recycling after the reaction cdnsciencepub.com. The auxiliary works by creating a rigid, sterically defined environment that blocks one face of the reactive intermediate from the incoming electrophile (the methyl group), thus ensuring high stereocontrol.

Chiral Catalysts : Unlike auxiliaries, catalysts are used in small, substoichiometric amounts and are regenerated during the reaction cycle univpancasila.ac.id.

Organocatalysts : Small organic molecules, such as chiral phosphoric acids, have emerged as powerful catalysts for asymmetric reactions. They can activate substrates and control the stereochemistry of additions to ketones nih.govresearchgate.net.

Transition Metal Catalysts : Complexes of metals like rhodium, iridium, or palladium with chiral ligands are used in enantioselective allylic alkylations, which can also be adapted to form α-substituted ketones with high enantiomeric purity nih.govuni-muenchen.de. These catalysts create a chiral pocket around the reactants, and the reaction proceeds through a transition state whose energy is lower for one diastereomeric pathway than the other, leading to the formation of one enantiomer as the major product nih.gov.

| Strategy | Chiral Reagent/Catalyst | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Alkylation (Chiral Auxiliary) | (S)-valinol-derived imine | Cyclohexanone | (S)-2-Methylcyclohexanone | Up to 99% |

| Asymmetric Alkylation (Polymer-supported Auxiliary) | Polymer-bound (S)-2-aminoalkoxy group | Cyclohexanone | (S)-2-Methylcyclohexanone | 94-98% |

| Dynamic Kinetic Resolution (Catalytic) | Chiral BINOL-derived phosphoric acid | α-Substituted cyclohexanones | Chiral Oxime Ethers | High |

| Asymmetric Alkylation (Phase-Transfer Catalysis) | Chiral Phase-Transfer Catalyst | 2-Arylcyclohexanones | α-Alkylated products | High |

Data compiled from various studies on the asymmetric synthesis of related α-substituted cyclohexanones. nih.govcdnsciencepub.comresearchgate.netacs.org

Advanced Spectroscopic and Theoretical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural and dynamic investigation of 2-Chloro-2-methylcyclohexanone.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the molecular structure of this compound and analyzing its conformational preferences. The cyclohexanone (B45756) ring typically adopts a chair conformation to minimize steric and torsional strain. In 2-substituted cyclohexanones, a dynamic equilibrium exists between two chair conformers, where the substituent can occupy either an axial or an equatorial position.

For 2-chlorocyclohexanone, the conformational equilibrium is influenced by a balance between steric effects, which favor the larger chlorine atom in the equatorial position, and electronic effects (dipole-dipole repulsion between the C-Cl and C=O bonds), which favor the axial conformer. colab.ws This equilibrium is also solvent-dependent. researchgate.net The introduction of a methyl group at the C2 position, as in this compound, further complicates this dynamic. The methyl group has a strong preference for the equatorial position to avoid steric 1,3-diaxial interactions.

The chemical shifts in the ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment and the spatial orientation of the atoms. Although specific spectral data for this compound is not widely published, expected chemical shifts can be predicted based on data from related compounds like 2-methylcyclohexanone (B44802) and 2-chlorocyclohexanone.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Notes |

|---|---|---|---|

| C1 (C=O) | ~205-210 | - | The carbonyl carbon is significantly deshielded. |

| C2 (C-Cl, C-CH₃) | ~70-75 | - | Quaternary carbon, deshielded by both chlorine and the carbonyl group. |

| C3 | ~35-40 | ~1.8-2.2 | Methylene (B1212753) protons adjacent to the substituted carbon. |

| C4 | ~25-30 | ~1.6-2.0 | Methylene protons. |

| C5 | ~27-32 | ~1.6-2.0 | Methylene protons. |

| C6 | ~40-45 | ~2.2-2.6 | Methylene protons alpha to the carbonyl group. |

| CH₃ | ~20-25 | ~1.3-1.6 | Methyl protons, appearing as a singlet. |

Note: These are estimated values based on additive substituent effects and data from analogous compounds. chemicalbook.comchemicalbook.com

The chair-chair interconversion of the cyclohexanone ring is a dynamic process that can be studied using variable-temperature NMR, also known as dynamic NMR (DNMR). At room temperature, this interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

By lowering the temperature, the rate of this "ring flip" can be slowed. Below a certain temperature, known as the coalescence temperature, the exchange becomes slow enough that separate signals for the distinct axial and equatorial protons of a specific conformer can be observed. Analyzing the changes in the NMR lineshape as a function of temperature allows for the determination of the kinetic parameters of the conformational exchange, including the activation energy (ΔG‡) for the ring inversion process. For substituted cyclohexanes, these energy barriers are typically in the range of 10-12 kcal/mol.

Mass Spectrometry (MS) for Mechanistic Insights and Product Identification

Mass spectrometry is a powerful analytical tool for determining the molecular weight of this compound and for gaining insights into its fragmentation patterns under ionization. nih.gov This information is crucial for identifying the compound in reaction mixtures and for elucidating reaction mechanisms. The nominal molecular weight of this compound (C₇H₁₁ClO) is 146 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a predictable manner. Common fragmentation pathways for cyclic ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. The presence of chlorine is readily identified by its characteristic isotopic pattern, with two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in M+ and M+2 peaks for chlorine-containing fragments.

Table 2: Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |

|---|---|---|

| 146/148 | [C₇H₁₁ClO]⁺ | Molecular ion peak (M⁺) and its isotope peak (M⁺+2), showing the presence of one chlorine atom. |

| 111 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 102 | [C₆H₁₀O]⁺ | A significant peak possibly arising from the loss of HCl followed by rearrangement. nih.gov |

| 83 | [C₅H₇O]⁺ | Result of alpha-cleavage and subsequent fragmentation. |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | A common, stable fragment in the mass spectra of cyclic ketones. nih.gov |

Source: Based on data from the NIST Mass Spectrometry Data Center. nih.gov

Computational Chemistry Approaches

Theoretical chemistry provides profound insights into the properties of this compound at the molecular level, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. nanobioletters.com DFT calculations can be employed to:

Determine Conformational Preferences : By calculating the optimized geometries and relative energies of different possible conformers (e.g., chair forms), DFT can predict the most stable conformation and the energy difference between them. This helps in understanding the conformational equilibrium observed in NMR studies. rsc.org

Analyze Electronic Structure : DFT provides information on the distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. scienceopen.comacs.org

Predict Spectroscopic Properties : DFT calculations can predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can be compared with experimental data to validate both the experimental assignments and the computational model.

Map Reactivity : A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 3: Conceptual DFT Calculation Outputs for this compound

| Calculated Property | Significance |

|---|---|

| Relative Conformer Energies | Predicts the dominant chair conformation and the axial/equatorial preference. |

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transitions. scienceopen.com |

| Mulliken Atomic Charges | Provides insight into the partial charges on each atom, highlighting polar bonds. |

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are particularly useful for accurately calculating energy differences between isomers, such as the keto and enol forms of a ketone. researchgate.net The keto-enol tautomerism of cyclohexanone involves an equilibrium between the ketone form and its corresponding enol.

For cyclohexanone itself, the keto form is significantly more stable than the enol form. researchgate.net Ab initio calculations can precisely quantify this energy difference. For this compound, these calculations would likely predict that the keto form is overwhelmingly favored. The presence of two substituents on the alpha-carbon would sterically hinder the formation of the planar C=C double bond required for the enol, further destabilizing it relative to the keto tautomer. These calculations provide a theoretical basis for understanding the thermodynamic stability and tautomeric equilibrium of the compound. researchgate.netresearchgate.net

Transition State Modeling and Reaction Pathway Analysis

Computational chemistry offers powerful tools for investigating the kinetics and thermodynamics of reactions involving this compound. By modeling transition states and mapping reaction pathways, researchers can predict the feasibility and outcomes of various chemical transformations. For instance, in reactions such as nucleophilic substitution or elimination, theoretical calculations can identify the lowest energy pathways.

Density Functional Theory (DFT) and ab initio methods are commonly employed to calculate the geometries and energies of reactants, transition states, and products. These calculations can reveal the activation energy of a reaction, providing insight into its rate. For this compound, such models can be used to explore mechanisms like the Favorskii rearrangement, where the chlorine and methyl substituents would significantly influence the stability of proposed intermediates and the corresponding transition states.

| Computational Method | Application in Reaction Pathway Analysis | Typical Output |

| Density Functional Theory (DFT) | Optimization of ground and transition state geometries. | Activation Energies, Reaction Enthalpies, Vibrational Frequencies |

| Ab initio (e.g., MP2, CCSD(T)) | High-accuracy energy calculations for key points on the potential energy surface. | Highly accurate single-point energies, refined reaction barriers. |

| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction pathway connecting reactants, transition state, and products. | Minimum energy path, confirmation of transition state connectivity. |

Molecular Dynamics Simulations for Conformational Behavior

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of this compound over time. nih.gov These simulations model the atomic motions of the molecule, offering insights into the stability and interconversion of different conformers. The cyclohexane (B81311) ring is known for its chair and boat conformations, and the presence of substituents introduces additional complexity.

For this compound, the primary conformational equilibrium to consider is between the two chair forms where the chloro and methyl groups can occupy either axial or equatorial positions. MD simulations, governed by a chosen force field, can predict the relative populations of these conformers and the energy barriers for their interconversion. researchgate.netmdpi.com Studies on similar 2-halocyclohexanones have shown that the stability of conformers is influenced by a balance of steric hindrance and electronic effects, such as the dipole-dipole interaction between the carbonyl group and the carbon-halogen bond. researchgate.netrsc.org In the case of this compound, steric strain between the methyl group and the axial hydrogens would likely play a significant role in favoring a conformation where the methyl group is equatorial.

| Conformer | Axial/Equatorial Position of Substituents | Predicted Relative Stability |

| Chair 1 | 2-Cl (axial), 2-CH3 (equatorial) | Potentially less stable due to 1,3-diaxial interactions of chlorine. |

| Chair 2 | 2-Cl (equatorial), 2-CH3 (axial) | Potentially less stable due to steric strain from the axial methyl group. |

| Chair 3 | Both substituents influencing a twist-boat | Generally higher in energy than chair conformations. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Research

IR and UV-Vis spectroscopy are valuable tools for investigating reaction mechanisms and the electronic structure of this compound.

Probing Keto-Enol Tautomerism and Carbonyl Group Interactions

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of the carbonyl (C=O) group. The position of the carbonyl stretching frequency in the IR spectrum can provide information about the electronic environment of the ketone. For this compound, the electronegative chlorine atom at the α-position is expected to cause a slight shift in the carbonyl absorption compared to unsubstituted cyclohexanone.

Furthermore, IR spectroscopy can be used to study the keto-enol tautomerism of the molecule. acs.org While the equilibrium typically favors the keto form for simple ketones, the presence of substituents can influence the stability of the enol tautomer. researchgate.netyoutube.com By monitoring the characteristic C=O and O-H stretching frequencies under different conditions (e.g., in various solvents or in the presence of acids or bases), the extent of enolization can be assessed. The enol form would be characterized by the appearance of a broad O-H stretching band and a C=C stretching band, alongside a decrease in the intensity of the carbonyl absorption.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Keto Form | Typical Wavenumber Range (cm⁻¹) for Enol Form |

| C=O Stretch | 1715 - 1730 | Absent |

| O-H Stretch | Absent | 3200 - 3600 (broad) |

| C=C Stretch | Absent | 1640 - 1680 |

Advanced Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance for Radical Intermediates)

To detect and characterize transient species like radical intermediates that may be formed in reactions involving this compound, advanced spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) are employed.

EPR spectroscopy is specifically designed to detect species with unpaired electrons, such as radicals. acs.org In photochemical reactions, for example, the photolysis of this compound could potentially lead to the homolytic cleavage of the C-Cl bond, generating a ketyl radical. EPR spectroscopy, often in conjunction with spin trapping techniques, can be used to identify and characterize these short-lived radical intermediates. nih.govresearchgate.net The resulting EPR spectrum would provide information about the structure and electronic environment of the radical, helping to elucidate the reaction mechanism. While direct EPR studies on this compound are not readily found in the literature, the principles have been applied to study radical intermediates in the photolysis of other ketones. nih.gov

Applications and Synthetic Utility of 2 Chloro 2 Methylcyclohexanone in Complex Molecule Synthesis

Building Block for Diverse Heterocyclic Compounds

The α-chloro-α-methyl ketone functionality makes 2-Chloro-2-methylcyclohexanone an ideal starting material for synthesizing a wide range of heterocyclic compounds. Its two electrophilic centers—the carbonyl carbon and the α-carbon bearing the chlorine atom—can react with various nucleophiles to form five- and six-membered rings, which are prevalent in pharmaceuticals and natural products.

Synthesis of Thiazoles and 2-Aminothiazoles

A prominent application of this compound is in the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring. wikipedia.org This reaction involves the condensation of an α-haloketone with a thioamide or a derivative like thiourea. scirp.orgyoutube.com

When this compound reacts with thiourea, it readily forms 2-aminothiazole derivatives. The reaction mechanism begins with the sulfur atom of thiourea acting as a nucleophile, attacking the α-carbon and displacing the chloride ion in an SN2 reaction. youtube.com The resulting intermediate then undergoes an intramolecular cyclization, where one of the nitrogen atoms of the thiourea moiety attacks the electrophilic carbonyl carbon. Subsequent dehydration of the cyclic intermediate yields the aromatic 2-aminothiazole ring fused to the cyclohexane (B81311) scaffold. This method is widely used due to its reliability and the biological significance of the resulting 2-aminothiazole core structure, which is found in numerous pharmacologically active compounds. researchgate.netrsc.orgnih.gov

Reaction Scheme: Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

|---|---|---|---|

| This compound | Thiourea | 2-Aminothiazole derivative | Formation of a fused aminothiazole ring system. |

Hantzsch Pyrrole Synthesis Applications

Similar to thiazole synthesis, this compound is also a key reactant in the Hantzsch pyrrole synthesis. wikipedia.orgsemanticscholar.org This multicomponent reaction typically involves the condensation of an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine to produce substituted pyrroles. researchgate.net

In this synthesis, the amine first condenses with the β-ketoester to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the α-carbon of this compound and displacing the chloride. The final step involves an intramolecular condensation between the remaining amino group and the ketone's carbonyl group, followed by dehydration to form the aromatic pyrrole ring. wikipedia.org This reaction provides a direct route to highly substituted and functionalized pyrrole derivatives, which are core components of many important biological molecules, including porphyrins. semanticscholar.orgnih.gov

Formation of Benzofuran and Fused Pyrrole Derivatives

The reactivity of this compound extends to the synthesis of oxygen and other nitrogen-containing heterocycles, such as benzofurans and fused pyrroles.

The synthesis of benzofuran derivatives can be achieved by reacting this compound with substituted phenols (e.g., salicylaldehyde or other o-hydroxyphenyl compounds). The reaction typically proceeds via an initial O-alkylation of the phenol with the α-haloketone, followed by an intramolecular cyclization and dehydration to form the furan ring fused to the benzene ring. organic-chemistry.orgjocpr.com

Furthermore, this compound can participate in various cycloaddition and multicomponent reactions to form complex fused pyrrole systems. researchgate.netnih.govnih.gov For example, in reactions analogous to the Van Leusen pyrrole synthesis, isocyanides can react with the α,β-unsaturated ketone derived from this compound (see section 6.2) in a [3+2] cycloaddition to yield pyrrole derivatives. nih.govorganic-chemistry.org These strategies are valuable for creating novel polycyclic scaffolds for drug discovery and materials science. rsc.org

Precursor for α,β-Unsaturated Ketones (e.g., 2-Methyl-2-cyclohexenone) via Dehydrohalogenation

One of the most fundamental and synthetically useful transformations of this compound is its dehydrohalogenation to form the corresponding α,β-unsaturated ketone, 2-methyl-2-cyclohexenone. This elimination reaction is typically carried out using a base.

The choice of base and reaction conditions can influence the regioselectivity of the elimination, although in this case, the formation of the conjugated system is highly favored. Common bases used for this purpose include tertiary amines like triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or hindered bases such as lithium diisopropylamide (LDA), often in a suitable organic solvent. The base abstracts a proton from the carbon adjacent to the carbonyl group (the α'-position), leading to the formation of an enolate, which then expels the chloride ion to form the double bond.

The resulting product, 2-methyl-2-cyclohexenone, is a valuable intermediate in its own right, serving as a Michael acceptor in conjugate addition reactions and as a dienophile in Diels-Alder reactions, opening pathways to a wide array of more complex carbocyclic structures.

Dehydrohalogenation Reaction Summary

| Starting Material | Reagent/Condition | Major Product | Synthetic Utility of Product |

|---|

Role in Stereoselective Synthesis of Advanced Intermediates

The cyclohexanone (B45756) ring of this compound provides a scaffold for stereoselective synthesis. Reactions at the carbonyl group or at the α- and α'-positions can be influenced by the existing stereocenter at C2 (bearing the methyl and chloro groups) or by chiral reagents to control the formation of specific stereoisomers.

For instance, the nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the carbonyl group can proceed with facial selectivity, leading to the preferential formation of one diastereomer of the resulting tertiary alcohol. acs.org The stereochemical outcome is dictated by factors such as steric hindrance and electronic effects, often analyzed using models like Felkin-Anh.

Furthermore, the enolates derived from this compound can be trapped with electrophiles in a stereoselective manner. By using chiral bases or auxiliaries, it is possible to direct the approach of the electrophile to one face of the enolate, thereby establishing new stereocenters with high fidelity. These stereochemically defined products are crucial as advanced intermediates in the total synthesis of complex natural products and pharmaceuticals.

Functionalization of the Cyclohexanone Scaffold for Novel Chemical Entities

Beyond the specific applications mentioned, this compound serves as a platform for introducing diverse functional groups onto the cyclohexane ring, leading to the creation of novel chemical entities.

The chlorine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce new heteroatomic substituents at the α-position. The carbonyl group can be transformed into other functionalities; for example, it can be reduced to a hydroxyl group, converted to an oxime, or subjected to olefination reactions like the Wittig reaction to form an exocyclic double bond.

Moreover, the α-haloketone moiety can undergo rearrangement reactions, such as the Favorskii rearrangement, upon treatment with a base. This reaction would lead to a ring contraction, yielding a functionalized cyclopentanecarboxylic acid derivative, thus providing access to a different carbocyclic system. The ability to perform these varied transformations makes this compound a versatile tool for scaffold diversification in medicinal chemistry and materials science. mdpi.com

Q & A

Basic: What are the established synthetic routes for 2-chloro-2-methylcyclohexanone, and how is purity validated?

Answer:

this compound is synthesized via chloroalkylation of methylcyclohexanone using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). A documented method involves refluxing 2-methylcyclohexanone with SO₂Cl₂ in anhydrous dichloromethane, followed by fractional distillation (bp 90–92°C at 25 mm Hg) to isolate the product . Purity is validated using GC-MS , ¹H/¹³C NMR (e.g., characteristic carbonyl peak at ~210 ppm in ¹³C NMR), and IR spectroscopy (C=O stretch at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹). Microanalysis (C, H, Cl) confirms stoichiometric consistency .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H NMR : Distinct signals for axial/equatorial protons on the cyclohexane ring (δ 1.2–2.5 ppm) and the methyl group (δ 1.3–1.5 ppm).

- ¹³C NMR : Carbonyl carbon at ~210 ppm, quaternary C-Cl at ~65 ppm.

- IR : Confirms ketone (C=O) and C-Cl bonds.

- UV-Vis : Monitors π→π* transitions for conjugated derivatives.

Cross-referencing with computational models (e.g., DFT) resolves ambiguities in stereochemical assignments .

Advanced: How do reaction conditions influence product distribution in this compound rearrangements?

Answer:

Under basic conditions (e.g., methyllithium), this compound undergoes ring contraction to form 1-acetyl-1-methylcyclopentane (major) or methyl migration to yield 2,2-dimethylcyclohexanone (minor) . The dominance of ring contraction is attributed to steric strain relief and transition-state stabilization. Mechanistic studies using isotopic labeling (e.g., ²H or ¹³C) and kinetic isotope effects (KIEs) can clarify pathway selectivity .

Advanced: How can computational methods resolve stereochemical ambiguities in its reaction products?

Answer:

Density Functional Theory (DFT) optimizes transition-state geometries to predict stereochemical outcomes. For example, B3LYP/6-31G**calculations model chair vs. boat conformations in cyclohexanone derivatives, explaining preferential axial/equatorial attack pathways .Molecular Dynamics (MD) simulations further analyze solvent effects on reaction trajectories .

Advanced: How to address contradictions in reported product ratios from its reactions?

Answer:

Discrepancies in product ratios (e.g., ring contraction vs. methyl migration) arise from variations in solvent polarity , temperature , or catalyst loading . Systematic studies using Design of Experiments (DoE) or high-throughput screening isolate critical variables. For example, polar aprotic solvents (e.g., DMF) may stabilize ionic intermediates, favoring ring contraction .

Advanced: What strategies optimize its use as a chiral building block in multi-step synthesis?

Answer:

- Enantioselective reduction : Use chiral catalysts (e.g., Corey-Bakshi-Shibata) to convert the ketone to a stereodefined alcohol.

- Cross-coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with boronic acids to functionalize the cyclohexane ring.

- Protecting groups : Temporarily mask the carbonyl (e.g., acetal formation) to prevent side reactions during subsequent steps .

Basic: What are its stability profiles under varying storage conditions?

Answer:

this compound is stable at room temperature in inert atmospheres but prone to hydrolysis in humid environments. Store under argon at 4°C in amber glass to prevent light-induced degradation. Monitor purity via TLC (silica gel, hexane:EtOAc 4:1) or HPLC (C18 column, acetonitrile:H₂O gradient) .

Advanced: How to troubleshoot low yields in its halogenation or alkylation reactions?

Answer:

Low yields often stem from competing elimination (e.g., dehydrohalogenation) or solvent incompatibility . Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。